molecular formula C18H13ClN2O3 B2606340 N-(benzoyloxy)-N-{(E)-1-[3-(4-chlorophenyl)-5-isoxazolyl]ethylidene}amine CAS No. 478066-78-3

N-(benzoyloxy)-N-{(E)-1-[3-(4-chlorophenyl)-5-isoxazolyl]ethylidene}amine

Cat. No.: B2606340
CAS No.: 478066-78-3
M. Wt: 340.76
InChI Key: PNKFUNKBBABRLL-UDWIEESQSA-N
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Description

N-(benzoyloxy)-N-{(E)-1-[3-(4-chlorophenyl)-5-isoxazolyl]ethylidene}amine is a complex organic compound characterized by its unique structural features, including a benzoyloxy group, a chlorophenyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzoyloxy)-N-{(E)-1-[3-(4-chlorophenyl)-5-isoxazolyl]ethylidene}amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the isoxazole ring with a 4-chlorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the Benzoyloxy Group: The benzoyloxy group is introduced through an esterification reaction between benzoic acid and an appropriate alcohol.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the imine group, converting it into an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(benzoyloxy)-N-{(E)-1-[3-(4-chlorophenyl)-5-isoxazolyl]ethylidene}amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(benzoyloxy)-N-{(E)-1-[3-(4-chlorophenyl)-5-isoxazolyl]ethylidene}amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzoyloxy)-N-{(E)-1-[3-(4-fluorophenyl)-5-isoxazolyl]ethylidene}amine
  • N-(benzoyloxy)-N-{(E)-1-[3-(4-bromophenyl)-5-isoxazolyl]ethylidene}amine
  • N-(benzoyloxy)-N-{(E)-1-[3-(4-methylphenyl)-5-isoxazolyl]ethylidene}amine

Uniqueness

N-(benzoyloxy)-N-{(E)-1-[3-(4-chlorophenyl)-5-isoxazolyl]ethylidene}amine is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This makes it different from its analogs with other substituents, affecting its reactivity and interaction with biological targets.

Properties

IUPAC Name

[(E)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylideneamino] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3/c1-12(20-24-18(22)14-5-3-2-4-6-14)17-11-16(21-23-17)13-7-9-15(19)10-8-13/h2-11H,1H3/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKFUNKBBABRLL-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC=CC=C1)C2=CC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)C1=CC=CC=C1)/C2=CC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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